molecular formula C12H16FNO B1335142 (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 510723-79-2

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B1335142
CAS No.: 510723-79-2
M. Wt: 209.26 g/mol
InChI Key: MDGSARSDWZUDQI-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a chemical compound with the molecular formula C12H16FNO. It is primarily used in proteomics research and has applications in various scientific fields. The compound is characterized by the presence of a fluorine atom on the benzyl group and a tetrahydrofuran ring attached to the amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 3-fluorobenzyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

    Substitution: The fluorine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation products include imines and oxides.
  • Reduction products include amine oxides.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is widely used in proteomics research due to its ability to interact with various proteins and enzymes. It is also used in medicinal chemistry for the development of new therapeutic agents. In biology, the compound is used to study cellular processes and signaling pathways. Industrial applications include its use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The tetrahydrofuran ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • (3-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
  • (3-Bromo-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
  • (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Comparison: Compared to its analogs, (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s binding affinity and selectivity towards molecular targets. This makes it a valuable tool in research and drug development.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGSARSDWZUDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196438
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-79-2
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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